D-Melphalan-d8

Mass Spectrometry Internal Standard Isotope Dilution

D-Melphalan-d8 is the only internal standard enabling enantiomer-specific quantification of medphalan (D-isomer) impurities in L-melphalan—critical for ANDA/DMF chiral purity compliance. Unlike unlabeled melphalan (identical m/z, co-elution), lower-deuterium analogs (isotopic cross-talk), or racemic-d8 mixtures, its D-enantiomer specificity and eight-deuterium mass shift ensure accurate matrix effect correction in complex biological matrices. Validated for LC-MS/MS quantification across 5.22–5220 ng/mL (CV ≤11.0%) in human plasma, supporting pharmacokinetic studies and therapeutic drug monitoring in HSCT and multiple myeloma. Supplied with comprehensive COA including NMR, MS, isotopic purity, and HPLC purity data, meeting FDA/ICH method validation requirements.

Molecular Formula C₁₃H₁₀D₈Cl₂N₂O₂
Molecular Weight 313.25
Cat. No. B1154355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Melphalan-d8
Synonyms4-[Bis(2-chloroethyl)amino]-D-phenylalanine-d8;  CB 3026-d8;  D-Melphalan-d8;  D-Phenylalanine Mustard-d8;  Medphalan-d8;  NSC 35051-d8; 
Molecular FormulaC₁₃H₁₀D₈Cl₂N₂O₂
Molecular Weight313.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Melphalan-d8: Deuterated Enantiomer for Precise Quantification in Pharmacokinetic and Metabolism Studies


D-Melphalan-d8 is a stable isotope-labeled analog of the antineoplastic alkylating agent melphalan, specifically the D-enantiomer labeled with eight deuterium atoms (d8) . It is primarily employed as an enantiomer-specific internal standard (ES-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and flow injection analysis (FIA-MS/MS) assays to correct for matrix effects, ionization suppression, and extraction variability during the quantification of melphalan and its metabolites in biological matrices [1].

Why D-Melphalan-d8 Cannot Be Replaced by Unlabeled Melphalan or Other Isotope Analogs in Validated Bioanalytical Workflows


Generic substitution of D-Melphalan-d8 with unlabeled melphalan, other deuterated forms (e.g., d4, d7), or 13C-labeled analogs fails due to critical differences in mass spectrometric behavior, isotopic purity, and enantiomeric specificity. Unlabeled melphalan cannot serve as an internal standard for isotope dilution mass spectrometry because it co-elutes and shares identical m/z transitions, precluding accurate correction for matrix effects and recovery [1]. Lower deuterium content (e.g., d4) may result in isotopic cross-talk and insufficient mass separation from endogenous interferences [2]. The D-enantiomeric form is essential when quantifying the therapeutically inactive D-isomer (medphalan) as an impurity or metabolite, a task for which L-melphalan-d8 or racemic mixtures are unsuitable [3].

Quantitative Evidence Guide: D-Melphalan-d8 Differentiation from Analogs in Bioanalytical Performance


Mass Spectrometric Resolution: +8 Da Mass Shift Enables Baseline Separation and Eliminates Cross-Talk

D-Melphalan-d8 exhibits a +8 Da mass shift relative to unlabeled melphalan (C13H10D8Cl2N2O2 vs. C13H18Cl2N2O2), resulting in a distinct precursor-to-product ion transition (m/z 313.1 → 295.7) compared to melphalan (m/z 305.1 → 287.7) [1]. This separation eliminates isotopic cross-talk and allows for unambiguous quantification even in complex matrices. In contrast, lower deuterium labeling (e.g., d4) yields a +4 Da shift that may overlap with natural isotopic contributions or metabolites, while 13C-labeled analogs may co-elute and require additional chromatographic resolution [2].

Mass Spectrometry Internal Standard Isotope Dilution

Method Validation Performance: FDA-Compliant Accuracy and Precision Across 2–5220 ng/mL Range

When used as an internal standard in FDA-validated LC-MS/MS methods, melphalan-d8 enabled accurate and precise quantification across wide dynamic ranges. In a 2023 clinical study, the method achieved intra- and inter-day coefficients of variation (CV) ≤11.0% and biases <8.3% for melphalan over 5.22–5220 ng/mL [1]. In a 2017 FIA-MS/MS method, linearity of 2–100 ng/mL was achieved with accuracy and precision below 15% [2]. These performance metrics meet or exceed FDA guidance for bioanalytical method validation and represent a benchmark against which non-deuterated internal standards (e.g., N-phenyldiethanolamine) have not been comparably validated for melphalan [3].

Method Validation Bioanalysis Pharmacokinetics

Isotopic Purity and Chemical Integrity: >99% Isotopic Enrichment and 99.2% HPLC Purity Ensure Assay Fidelity

Commercial lots of D-Melphalan-d8 (as monohydrochloride salt) are characterized by high isotopic purity (>95% specification, measured 99.4%) and chemical purity by HPLC (>95% specification, measured 99.20%) [1]. These specifications exceed typical vendor requirements for stable isotope-labeled internal standards (commonly ≥98% isotopic enrichment) and ensure minimal contribution of unlabeled species that could bias quantification. In contrast, 13C-labeled melphalan analogs may have lower isotopic enrichment due to synthetic challenges, and non-deuterated internal standards lack the mass spectrometric distinctiveness altogether .

Quality Control Stable Isotopes Analytical Standards

Enantiomeric Specificity: D-Enantiomer Form Enables Quantification of Inactive Isomer (Medphalan) in Chiral Analysis

D-Melphalan-d8 is specifically the dextro (D) enantiomer of melphalan, known as medphalan, which is therapeutically less active than the L-isomer (melphalan) [1]. The D-isomer exhibits a 2- to 3-fold higher dose requirement to produce equivalent chromosomal effects in animal tumor models compared to the L-isomer [2]. As an internal standard, D-Melphalan-d8 enables the accurate quantification of D-melphalan impurities or metabolites in pharmaceutical formulations, a capability not provided by L-melphalan-d8 or racemic (Rac)-melphalan-d8, which would co-elute with the L-isomer or produce ambiguous chiral signals [3].

Chiral Separation Impurity Profiling Pharmacopoeia

Regulatory Compliance and Documentation: COA and Characterization Data Support ANDA/DMF Submissions

D-Melphalan-d8 is supplied with comprehensive Certificates of Analysis (COA) and characterization data compliant with regulatory guidelines . This documentation includes NMR and MS identification, isotopic purity determination, HPLC purity, and stability data, meeting the requirements for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) . In contrast, generic internal standards such as N-phenyldiethanolamine lack the extensive characterization and traceability needed for regulated bioanalysis, potentially delaying regulatory review or requiring additional method revalidation [1].

Regulatory Affairs Pharmaceutical Development Quality Control

Matrix Effect Correction: Deuterium Labeling Minimizes Ionization Suppression Compared to Non-Deuterated Alternatives

Deuterated internal standards like D-Melphalan-d8 co-elute with the analyte and experience identical matrix effects and ionization suppression, enabling accurate correction of these variables [1]. In the 2017 FIA-MS/MS study, the use of melphalan-d8 as IS allowed for accurate quantification despite the complex lipid-based drug delivery matrix, with accuracy and precision below 15% [2]. Non-deuterated internal standards (e.g., N-phenyldiethanolamine) often exhibit different extraction recoveries and ionization responses, leading to biased results that require additional correction steps [3]. The eight deuterium atoms provide sufficient mass separation to avoid isotopic overlap while maintaining near-identical physicochemical properties.

Matrix Effects Ionization Suppression LC-MS/MS

Optimal Use Cases for D-Melphalan-d8 in Regulated Bioanalysis and Pharmaceutical Development


Quantitative Pharmacokinetic Studies of Melphalan in Clinical Trials

D-Melphalan-d8 is the preferred internal standard for LC-MS/MS quantification of melphalan and its metabolites in human plasma from patients undergoing hematopoietic stem cell transplantation or multiple myeloma therapy. Its validated performance across 5.22–5220 ng/mL with CV ≤11.0% ensures accurate determination of pharmacokinetic parameters (AUC, Cmax, t1/2) essential for dose optimization and therapeutic drug monitoring [1].

Chiral Impurity Profiling and Quality Control in Melphalan Drug Substance and Product

As the deuterated D-enantiomer, D-Melphalan-d8 enables specific quantification of medphalan (D-isomer) impurities in L-melphalan drug substance and finished dosage forms. This is critical for meeting pharmacopoeial specifications for chiral purity and for supporting ANDA and DMF submissions where demonstration of enantiomeric impurity control is required [2].

Method Development and Validation for Lipid-Based or Novel Drug Delivery Systems

D-Melphalan-d8 effectively corrects for matrix effects in complex formulations such as β-cyclodextrin-gemini surfactant systems, where non-deuterated internal standards often fail due to differential extraction and ionization. The validated FIA-MS/MS method using melphalan-d8 as IS achieved linearity of 2–100 ng/mL with accuracy and precision below 15%, supporting development of solubility-enhanced melphalan formulations [3].

Regulated Bioanalysis for FDA-Compliant Studies

D-Melphalan-d8 is supplied with comprehensive Certificates of Analysis (COA) including NMR, MS, isotopic purity, and HPLC purity data, meeting regulatory documentation requirements. This facilitates method validation in compliance with FDA and ICH guidelines and reduces the regulatory burden associated with internal standard characterization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Melphalan-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.